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molecular formula C8H11ClN4 B1366769 N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide CAS No. 68675-27-4

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

Cat. No. B1366769
M. Wt: 198.65 g/mol
InChI Key: NHXNBGBJOOYSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06844341B2

Procedure details

3-Amino-6-chloropyridazine (1.29 g, 10 mmol) was suspended in dry toluene (20 ml) and dimethylacetamide dimethyl acetal (1.46 ml, 10 mmol) was added. The mixture was stirred and heated at reflux for 3 hours and then left to stand at ambient temperature for 18 hours. Insolubles were removed from the reaction mixture by filtration and the filter washed with ethyl acetate. The filtrate was then evaporated and the residue triturated with isohexane, the solid product collected by filtration and washed with isohexane to give the title compound (1.7 g, 85%) as a yellow solid. NMR: (CDCl3) 2.13 (s, 3H), 3.1 (s, 6H), 6.92 (d, 1H), 7.25 (d, 1H); m/z: 199 [MH]+.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.CO[C:11](OC)([N:13]([CH3:15])[CH3:14])[CH3:12]>C1(C)C=CC=CC=1>[CH3:14][N:13]([CH3:15])[C:11](=[N:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1)[CH3:12]

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
NC=1N=NC(=CC1)Cl
Step Two
Name
Quantity
1.46 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
Insolubles were removed from the reaction mixture by filtration
WASH
Type
WASH
Details
the filter washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with isohexane
FILTRATION
Type
FILTRATION
Details
the solid product collected by filtration
WASH
Type
WASH
Details
washed with isohexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C(C)=NC=1N=NC(=CC1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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